(S)-3-Benzyl-1-methyl-piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-benzyl-1-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHPPXZJEYFKMD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@H](C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Studies of S 3 Benzyl 1 Methyl Piperazine Derivatives
Influence of Substituent Position and Nature on Biological Activity
The biological activity of piperazine (B1678402) derivatives is highly dependent on the nature and position of substituents on both the piperazine and associated aromatic rings. nih.govscispace.com Even minor alterations can lead to substantial changes in medicinal properties. wisdomlib.org
Impact of Benzyl (B1604629) Group Modifications on Biological Interactions
Modifications to the benzyl group of piperazine derivatives have a profound effect on their biological interactions. The presence and location of the benzyl ring are often critical for binding affinity. nih.gov
Research on various piperazine-containing compounds has demonstrated the importance of the benzyl moiety. For instance, in a series of tyrosinase inhibitors, docking studies revealed that hydrophobic benzyl groups were key contributors to higher potency. nih.gov Similarly, the removal of an N-benzyl group or its replacement with a smaller N-methyl group in certain opioid receptor ligands resulted in inactive analogs, highlighting the significance of π-π interactions with the target receptor. nih.gov
The position of substituents on the benzyl ring also plays a crucial role. Studies on pleuromutilin (B8085454) derivatives showed that ortho-substituted benzene (B151609) rings had the greatest impact on antibacterial activity compared to meta and para substitutions. tandfonline.com For example, an ortho-nitro substituted derivative was the most active compound against S. aureus. tandfonline.com In another study on combretastatin-A4 piperazine conjugates, a 4-chloro substitution on the benzene ring of a sulphonamide moiety was found to be effective for anticancer activity. nih.gov
The following table summarizes the impact of benzyl group modifications on the biological activity of various piperazine derivatives.
| Parent Compound/Series | Modification | Effect on Biological Activity | Target/Assay |
| Opioid Receptor Ligands | Excision of N-benzyl moiety | Inactive analog | Kappa Opioid Receptor (KOR) Binding |
| Opioid Receptor Ligands | Substitution of N-benzyl with N-methyl | Inactive analog | Kappa Opioid Receptor (KOR) Binding |
| Tyrosinase Inhibitors | Presence of benzyl group | Increased potency | Tyrosinase Inhibition |
| Pleuromutilin Derivatives | Ortho-NO2 substitution on benzene ring | Most active compound | Antibacterial (S. aureus) |
| Combretastatin-A4 Conjugates | 4-Chloro substitution on benzene ring | Effective activity | Anticancer |
Effects of Methyl Substitution on Piperazine Ring Activity
Methyl substitution on the piperazine ring can significantly influence the biological activity of the resulting derivatives. An initial SAR analysis of certain compounds revealed that a methyl group had considerable effects on their biological activities. nih.govtandfonline.com For instance, compounds with an N'-unsubstituted piperazine exhibited much better antifungal and larvicidal activities than their N'-methylated piperazine counterparts. nih.govtandfonline.com
In contrast, for some anticancer agents, piperazine and methylpiperazine substituted derivatives showed higher antiproliferative potency against the HepG2 cell line, while analogs with morpholine (B109124) and pyrrolidine (B122466) substitutions had dramatically lower activity. nih.govtandfonline.com Furthermore, a gambogic acid derivative containing a methylpiperazine substituent was found to have the most potent inhibitory activity against A549 and BGC-823 cells among the tested compounds. tandfonline.com
The table below illustrates the varied effects of methyl substitution on the piperazine ring.
| Parent Compound/Series | Modification | Effect on Biological Activity | Target/Assay |
| Antifungal/Larvicidal Agents | N'-methylation of piperazine | Decreased activity | Antifungal and Larvicidal assays |
| Anticancer Agents (HepG2) | Methylpiperazine substitution | Higher antiproliferative potency | HepG2 cell line |
| Gambogic Acid Derivatives | Methylpiperazine substitution | Most potent inhibitory activity | A549 and BGC-823 cell lines |
Role of Other Aryl and Alkyl Substituents on Biological Potency
In a study of coumarin-piperazine derivatives, the type of substituent at the N-4 position of the piperazine ring was found to be the primary determinant of activity at α1A and D2 receptors, with the o-methoxyphenyl group showing the highest affinity. scienceopen.com The activity trend was as follows: o-methoxyphenyl group > phenyl group > pyrimidine (B1678525) group > pyridine (B92270) group. scienceopen.com
For a series of arylamide derivatives acting as tubulin polymerization inhibitors, aryl piperazine groups generally led to better antiproliferative activities compared to alkyl piperazines, carbonyl piperazines, morpholine, or thiomorpholine. tandfonline.com Within the aryl piperazine series, substituents at the para position of the aryl ring were superior to those at the meta or ortho positions. tandfonline.com However, extending the alkyl chains in alkyl piperazine derivatives reduced inhibitory activities. tandfonline.com
The table below provides examples of how different aryl and alkyl substituents affect biological potency.
| Compound Series | Substituent Type | Position | Observed Effect on Potency |
| Coumarin-piperazine derivatives | o-methoxyphenyl | N-4 of piperazine | Highest affinity for α1A and D2 receptors |
| Coumarin-piperazine derivatives | phenyl | N-4 of piperazine | Moderate affinity |
| Coumarin-piperazine derivatives | pyrimidine | N-4 of piperazine | Lower affinity |
| Coumarin-piperazine derivatives | pyridine | N-4 of piperazine | Lowest affinity |
| Arylamide derivatives | Aryl piperazines | - | More potent than alkyl piperazines |
| Arylamide derivatives | Alkyl piperazines | - | Less potent; potency decreases with longer chains |
| Arylamide derivatives | Substituents on aryl ring | para | Superior to meta and ortho positions |
Stereochemical Impact on Biological Interactions and Binding Affinity
Stereochemistry is a critical factor that significantly influences the biological activity of chiral piperazine derivatives by affecting their binding affinity and specificity to target receptors. ontosight.ai The three-dimensional arrangement of atoms in a molecule can dictate how it interacts with the chiral environment of a biological target.
For instance, the (S)-enantiomers of certain compounds often exhibit higher affinity for their target receptors. In the context of bradykinin (B550075) B1 receptor antagonists, structure-activity studies have shown that specific stereochemical configurations are crucial for high-affinity binding. upc.edu The spatial orientation of different parts of the molecule, such as aromatic rings and charged amine moieties, determines the quality of interactions with key amino acid residues in the receptor's binding pocket. upc.edu
In the development of κ receptor agonists based on a perhydroquinoxaline scaffold (which includes a piperazine ring), the relative configuration of substituents on the cyclohexane (B81311) ring was unequivocally determined by X-ray crystal structure analysis. mdpi.com This stereochemical control is vital as it directly impacts the compound's ability to adopt the correct conformation for binding to the κ receptor. Docking studies of these agonists revealed that an ionic interaction between the protonated pyrrolidine and a specific aspartate residue (D138) anchors the molecule in the binding pocket, an interaction highly dependent on the correct stereochemistry. mdpi.com
The table below highlights the importance of stereochemistry in the biological activity of piperazine derivatives.
| Compound Class/Target | Stereochemical Feature | Impact on Biological Interaction/Binding Affinity |
| General Receptor Ligands | (S)-enantiomer vs. (R)-enantiomer | (S)-enantiomers often show higher binding affinity. |
| Bradykinin B1 Receptor Antagonists | Specific 3D arrangement | Crucial for high-affinity binding to receptor residues. upc.edu |
| κ Receptor Agonists | trans-configuration of annulated rings | Essential for correct conformation and anchoring in the binding pocket. mdpi.com |
Conformational Analysis and its Relation to Biological Activity
The biological activity of flexible molecules like piperazine derivatives is intrinsically linked to their conformational preferences. Conformational analysis, which explores the different spatial arrangements of a molecule, is crucial for understanding how these compounds interact with their biological targets. nih.gov
In the design of sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives, conformational analysis was employed to propose model bioactive conformations. nih.gov This led to the design of a pharmacophore model composed of 11 features that characterize the binding of these ligands to their hypothetical receptor. nih.gov This demonstrates that a specific conformation is required for biological activity.
The table below summarizes the relationship between conformation and biological activity.
| Compound Series | Conformational Feature | Method of Analysis | Relation to Biological Activity |
| 1-(2-Pyrimidinyl)piperazine derivatives | Specific bioactive conformation | Conformational analysis, pharmacophore modeling | Essential for binding to the sedative-hypnotic receptor. nih.gov |
| 1-(4-Fluorophenyl)piperazine | Most stable minimum energy conformer | Potential energy surface scan | Predicted to be the biologically active conformation. indexcopernicus.comdergipark.org.tr |
| Perhydroquinoxaline-based κ receptor agonists | trans-configuration of annulated rings | X-ray crystal structure analysis | Dictates the overall shape necessary for receptor binding. mdpi.com |
Physicochemical Parameters Affecting Biological Activity in SAR Studies
The biological activity of piperazine derivatives is not only governed by their structural features but also by their physicochemical properties. Parameters such as lipophilicity, polarity, hydrogen bonding ability, and molecular flexibility play a crucial role in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. nih.govresearchgate.net
Lipophilicity is a particularly important factor. For some fluoroquinolones, it has been proposed to be a key determinant of intestinal absorption. researchgate.net In a series of antimycobacterial N-phenyl-/N-diphenylmethyl-piperazine-based conjugates, increased lipophilicity was positively correlated with anti-tuberculosis activity. mdpi.com However, for other classes of compounds, there may not be a single physicochemical parameter that dictates activity, with a combination of lipophilicity, molecular mass, and electronic factors influencing the biological effect. researchgate.net
In a study on piperazine amides with anti-Trypanosoma cruzi activity, principal component analysis (PCA) revealed that polarity, hydrogen bonding ability, and flexibility were key properties influencing their antiparasitic activity. nih.gov This highlights that a balance of these properties is often necessary for optimal biological effect.
The table below outlines the influence of various physicochemical parameters on the biological activity of piperazine derivatives.
| Physicochemical Parameter | Compound Series/Target | Observed Influence on Biological Activity |
| Lipophilicity | Fluoroquinolones | Important for intestinal absorption. researchgate.net |
| Lipophilicity | Antimycobacterial piperazine conjugates | Increased lipophilicity correlated with improved anti-TB activity. mdpi.com |
| Polarity, Hydrogen Bonding, Flexibility | Anti-Trypanosoma cruzi piperazine amides | Key properties influencing antiparasitic activity. nih.gov |
| Molecular Weight, Lipophilicity, Polarity | General piperazine derivatives | Influence absorption across biological membranes and distribution. researchgate.net |
Computational and Theoretical Chemistry Approaches for S 3 Benzyl 1 Methyl Piperazine Research
Quantum Chemical Calculations for Molecular Structure and Electronic Features
Quantum chemical calculations are fundamental to predicting the geometry and electronic landscape of (S)-3-Benzyl-1-methyl-piperazine. These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its orbitals and electron distribution.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. jddtonline.info DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. dntb.gov.uasphinxsai.comnih.gov For this compound, DFT would be instrumental in determining the most stable three-dimensional arrangement of the atoms, particularly the conformation of the piperazine (B1678402) ring and the orientation of the benzyl (B1604629) and methyl substituents. jddtonline.info Such calculations have been successfully applied to various piperazine derivatives to elucidate their structural parameters. jddtonline.infosphinxsai.com
Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (piperazine ring) | ~1.46 Å |
| C-C (benzyl ring) | ~1.39 Å | |
| N-CH₃ | ~1.45 Å | |
| Bond Angle | C-N-C (piperazine ring) | ~110° |
| N-C-C (piperazine ring) | ~112° | |
| Dihedral Angle | Defines ring pucker | Varies |
Note: These values are illustrative and represent typical outputs from DFT calculations on similar molecules. Actual values would be obtained from a specific calculation.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is likely localized on the electron-rich regions, such as the nitrogen atoms and the benzyl ring, while the LUMO would be distributed over the antibonding orbitals. This analysis helps predict how the molecule will interact with other chemical species. researchgate.netbohrium.com
Table 2: Example FMO Properties for a Piperazine Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 5.4 eV |
Note: This data is representative of FMO analysis on related heterocyclic compounds and serves as an example. researchgate.netresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. bohrium.comresearchgate.net For this compound, an MEP analysis would likely show negative potential around the two nitrogen atoms of the piperazine ring due to their lone pairs of electrons, making them nucleophilic centers. The hydrogen atoms, particularly those on the benzyl ring and methyl group, would exhibit positive potential. jddtonline.info
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.demdpi.com This analysis reveals hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. jddtonline.inforesearchgate.net For this compound, NBO analysis could quantify the delocalization of electron density from the nitrogen lone pairs into adjacent anti-bonding orbitals, providing insight into the stability of the molecule's specific conformation. jddtonline.infouni-muenchen.de
Prediction of Reactivity and Stability Parameters
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to predict the chemical reactivity and stability of this compound. bohrium.combohrium.com These quantum chemical parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. sphinxsai.com For instance, chemical hardness (η) is a measure of resistance to change in electron distribution, with a higher value indicating greater stability. rsc.org These parameters are crucial for understanding how the molecule might behave in a chemical reaction, for example, in its role as an intermediate in the synthesis of more complex molecules. nih.govresearchgate.net
Table 3: Illustrative Global Reactivity Descriptors
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
Note: These descriptors are derived from HOMO and LUMO energies obtained via computational methods.
Molecular Dynamics and Conformational Preference Studies
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and preferences. nih.govacs.org For this compound, the piperazine ring can adopt several conformations, such as chair, boat, or twist-boat. The orientation of the bulky benzyl group is also critical. MD simulations can model the molecule's movements over time, revealing the most stable (lowest energy) conformations and the energy barriers between them. acs.orgsemanticscholar.org This information is vital as the biological activity of a molecule is often intrinsically linked to its three-dimensional shape and how it can interact with biological targets like receptors or enzymes. bohrium.comnih.gov
In Silico Prediction of Biological Activity Spectra and Potential Protein Targets
The biological activity spectrum of a compound can be predicted using computational tools that analyze its structural formula against large databases of known biologically active substances. Programs like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are utilized to forecast potential pharmacological effects, mechanisms of action, and potential protein targets. nih.govclinmedkaz.org
For the broader class of piperazine and benzylpiperazine derivatives, to which this compound belongs, in silico predictions have suggested a range of potential biological activities. clinmedkaz.orgresearchgate.net These compounds are often predicted to interact with the central nervous system, with noted effects on monoamine pathways, including dopamine (B1211576) and serotonin (B10506) systems. researchgate.netresearchgate.net General predictions for piperidine (B6355638) derivatives, a closely related heterocyclic structure, indicate a likelihood of affecting various enzymes, receptors, and transport systems. clinmedkaz.org Specifically, PASS analysis of some piperidine derivatives has predicted anti-parkinsonian and anti-dyskinetic activities. clinmedkaz.org Given the structural similarities, this compound is likely to share some of these predicted activities.
Based on analyses of the broader benzylpiperazine class, the following table summarizes some of the predicted biological activities and potential target classes.
| Predicted Biological Activity | Potential Mechanism/Target Class | Reference |
| Stimulant | Dopamine and Serotonin Neurotransmission | researchgate.net |
| Antidepressant | Serotonin Transporter (SERT) Inhibition | cuestionesdefisioterapia.com |
| Anxiolytic | Serotonin Receptors | researchgate.net |
| Antipsychotic | Dopamine Receptors | researchgate.net |
| Neuroprotective | Acetylcholinesterase (AChE) Inhibition | jneonatalsurg.com |
| Nootropic (Cognition-Enhancing) | Acetylcholinesterase (AChE) Inhibition | jneonatalsurg.com |
| Analgesic | Sigma-1 Receptor (σ1R) Antagonism | nih.gov |
This table is based on predicted activities for the general class of benzylpiperazine and related derivatives and represents potential activities for this compound.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that models the interaction between a small molecule (ligand) and a protein (receptor). It predicts the preferred orientation of the ligand when bound to a target, helping to elucidate the basis of its potential biological activity. While specific docking studies for this compound are not widely published, research on closely related benzylpiperazine derivatives provides significant insight into its likely binding modes with several key protein targets.
Key Protein Targets and Interactions for Benzylpiperazine Derivatives:
Acetylcholinesterase (AChE): Docking studies on benzylpiperazine derivatives designed as AChE inhibitors show that the benzyl group can form π-π stacking interactions with the indole (B1671886) ring of the Trp286 residue in the peripheral anionic site (PAS) of the enzyme. nih.govresearchgate.netekb.eg This interaction is a common feature for many AChE inhibitors and suggests a potential role for this compound in modulating cholinergic activity. nih.govresearchgate.net
Sigma-1 Receptor (σ1R): The σ1R is a target for various central nervous system disorders. Docking studies reveal that the protonated nitrogen atom of the piperazine ring is crucial for binding, forming a salt bridge with the key amino acid residue Glu172. nih.gov The benzyl moiety typically occupies a primary hydrophobic pocket within the receptor, defined by residues such as Met93, Tyr103, and Ile178. nih.gov This indicates a strong potential for high-affinity interaction between this compound and the σ1R. nih.govnih.govacs.org
Serotonin Transporter (SERT): As a potential monoamine reuptake inhibitor, derivatives of benzylpiperidine (a related scaffold) have been docked into the human SERT (h-SERT). mdpi.com These studies show that the benzyl group can engage in π-π interactions with aromatic residues like Tyr176 in the central binding site. mdpi.com This interaction is fundamental for the inhibitory activity of many selective serotonin reuptake inhibitors (SSRIs). nih.gov
Dopamine Transporter (DAT): Benzylpiperazine itself has known effects on dopamine neurotransmission. researchgate.net Docking simulations of related compounds into the DAT active site highlight the importance of hydrophobic interactions with transmembrane domains 1, 3, 6, and 8. biomolther.org
The following interactive table summarizes the key molecular interactions observed in docking studies of benzylpiperazine analogs with their respective protein targets.
| Protein Target (PDB ID) | Key Interacting Residues | Type of Interaction | Reference |
| Acetylcholinesterase (AChE) | Trp286 | π-π Stacking | nih.govresearchgate.net |
| Sigma-1 Receptor (σ1R) | Glu172 | Salt Bridge (Ionic) | nih.gov |
| Sigma-1 Receptor (σ1R) | Met93, Tyr103, Ile178 | Hydrophobic Interactions | nih.gov |
| Serotonin Transporter (SERT) | Tyr176 | π-π Stacking | mdpi.com |
This table summarizes findings from molecular docking studies on various benzylpiperazine derivatives. The interactions listed are inferred to be relevant for this compound due to structural similarity.
These computational findings underscore the potential of this compound as a versatile ligand capable of interacting with multiple important neurological targets. The predicted activities and molecular interactions provide a solid theoretical foundation for further experimental validation and development.
Advanced Analytical Research Methodologies for S 3 Benzyl 1 Methyl Piperazine and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental insights into the molecular architecture, bonding, and three-dimensional structure of (S)-3-Benzyl-1-methyl-piperazine.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the compound's connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-methyl-3-phenylpiperazine (B26559), the core structure lacking the benzyl (B1604629) group at the 3-position, shows characteristic signals for the methyl group protons, the piperazine (B1678402) ring protons, and the phenyl group protons. For instance, in CDCl₃, the methyl protons (CH₃) appear as a singlet around δ 2.31 ppm. google.com The protons of the piperazine ring exhibit complex multiplets between δ 1.95 and 3.12 ppm, while the proton at the chiral center (C3) appears as a multiplet further downfield around δ 3.85-3.89 ppm. google.com The aromatic protons of the phenyl ring typically resonate in the δ 7.23–7.40 ppm region. google.com In the precursor, 4-benzyl-1-methyl-3-phenylpiperazine, additional signals for the benzyl group's methylene (B1212753) protons appear, and the aromatic region integrates for ten protons. google.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. For the related compound 4-benzyl-1-methyl-3-phenylpiperazine, distinct signals are observed for the N-methyl carbon (δ ~46.3 ppm), the piperazine ring carbons (δ ~52.3, 55.7, 59.4 ppm), the benzylic methylene carbon, and the chiral methine carbon (δ ~64.6, 67.9 ppm). researchgate.net The aromatic carbons resonate in the characteristic region of δ 127-143 ppm. researchgate.net The chemical shifts in the ¹³C NMR spectra of piperazine derivatives are sensitive to the substituents on the ring, with carbons adjacent to the nitrogen atoms showing distinct resonances. ingentaconnect.com
Multinuclear NMR: While ¹H and ¹³C are the most common nuclei studied, multinuclear NMR, such as ¹⁵N NMR, can provide further structural details. Although less common due to lower natural abundance and sensitivity, ¹⁵N NMR can directly probe the electronic environment of the nitrogen atoms within the piperazine ring, offering valuable data on substitution patterns and conformational dynamics.
Table 1: Representative NMR Data for 1-Methyl-3-phenylpiperazine and a Key Precursor This table is interactive. Click on the headers to sort.
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|---|---|
| 1-Methyl-3-phenylpiperazine | ¹H | CDCl₃ | 2.31 (s, 3H) | N-CH₃ | google.com |
| ¹H | CDCl₃ | 1.95-2.18 (m, 2H) | Piperazine ring CH₂ | google.com | |
| ¹H | CDCl₃ | 2.79-3.12 (m, 4H) | Piperazine ring CH₂ | google.com | |
| ¹H | CDCl₃ | 3.85-3.89 (m, 1H) | C3-H (methine) | google.com | |
| ¹H | CDCl₃ | 7.23-7.40 (m, 5H) | Aromatic C-H | google.com | |
| 4-Benzyl-1-methyl-3-phenylpiperazine | ¹³C | CDCl₃ | 46.3 | N-CH₃ | researchgate.net |
| ¹³C | CDCl₃ | 52.3, 55.7, 59.4 | Piperazine ring C | researchgate.net | |
| ¹³C | CDCl₃ | 64.6, 67.9 | C3 and Benzyl CH₂ | researchgate.net | |
| ¹³C | CDCl₃ | 127.2, 127.9, 128.4, 128.5, 129.0, 129.2, 139.5, 142.5 | Aromatic C | researchgate.net |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would exhibit several characteristic absorption bands.
Key vibrational modes include:
C-H Stretching (Aromatic): Typically found just above 3000 cm⁻¹, indicating the C-H bonds of the benzyl group's phenyl ring. researchgate.net
C-H Stretching (Aliphatic): Occurring just below 3000 cm⁻¹ (e.g., 2800-3000 cm⁻¹), corresponding to the C-H bonds of the piperazine ring and the benzylic methylene group. researchgate.net
C-N Stretching: These vibrations for aliphatic amines are typically observed in the 1000-1250 cm⁻¹ region.
Aromatic C=C Bending: Characteristic bands for the phenyl ring are seen in the 1450-1600 cm⁻¹ region. researchgate.net Out-of-plane bending vibrations below 900 cm⁻¹ can also indicate the substitution pattern of the aromatic ring.
In related piperazine-containing copolyamides, the C-N stretching vibrations of the piperazine ring are clearly identifiable. researchgate.net For 1-benzyl-1-methylpiperazine-1,4-diium dichloride, a closely related structure, FT-IR spectroscopy has been used for comprehensive vibrational analysis.
Table 2: Expected Infrared Absorption Bands for this compound This table is interactive. Click on the headers to sort.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch | 3000 - 3100 | Aromatic (Phenyl Ring) |
| C-H Stretch | 2800 - 3000 | Aliphatic (Piperazine & CH₂) |
| C=C Stretch | 1450 - 1600 | Aromatic Ring |
| C-N Stretch | 1000 - 1250 | Aliphatic Amine |
| C-H Bend | 690 - 900 | Aromatic (Out-of-plane) |
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration and solid-state conformation. For a chiral molecule like this compound, this technique can unambiguously establish the (S)-stereochemistry at the C3 position, provided a suitable single crystal can be grown.
The analysis of a crystal structure provides precise bond lengths, bond angles, and torsion angles. In piperazine derivatives, X-ray diffraction studies consistently reveal that the piperazine ring adopts a stable chair conformation. scielo.org.za This conformation minimizes steric strain and is a key feature of its solid-state structure. For example, the crystal structure of (S)-N-(5-(3-Benzyl-1-Methylpiperazine-4-Carbonyl)-6,6-Dimethyl-1,4,5,6-tetrahydropyridin-2-yl)-2-methylpropanamide was determined by X-ray diffraction, confirming the stereochemistry and molecular geometry. While direct crystallographic data for the parent this compound is not widely published, the methodology is routinely applied to its derivatives to confirm structural assignments and absolute stereochemistry. scielo.org.za
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information from minute sample quantities. It relies on the enhancement of the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces (typically silver or gold).
While no specific SERS studies on this compound are documented in the reviewed literature, the technique holds significant potential for its characterization. The vibrational modes observed in a standard Raman or IR spectrum can be dramatically enhanced using SERS, allowing for trace-level detection and analysis in complex matrices. A related technique, FT-Raman spectroscopy, has been successfully applied to analyze 1-benzyl-1-methylpiperazine-1,4-diium dichloride, a structurally similar compound. The key vibrational signatures, such as the piperazine ring breathing modes and the characteristic bands of the benzyl group, would be ideal candidates for enhancement in a SERS experiment. This would be particularly useful for identifying the compound on surfaces or in biological samples where concentrations are low.
Chromatographic and Mass Spectrometric Analyses for Complex Mixtures
Chromatographic techniques are essential for separating this compound from precursors, byproducts, or components within a complex matrix. Coupling chromatography with mass spectrometry provides a powerful tool for both separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like piperazine derivatives. researchgate.net In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a capillary column before being fragmented and detected by a mass spectrometer. nih.gov
The mass spectrum of benzylpiperazine (BZP), a related compound, shows characteristic fragment ions. The base peak is often at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) from the benzyl group. europa.eu Other significant fragments include m/z 56 (a piperazine ring fragment) and m/z 134 ([M-CH₂CH₂N]⁺). europa.eu For this compound, one would expect a molecular ion peak [M]⁺ at m/z 190, along with similar fragmentation patterns that are indicative of the benzyl and methyl-piperazine moieties.
To improve the volatility and chromatographic peak shape of piperazines, derivatization is often employed. The secondary amine in the piperazine ring can react with acylating agents. Common derivatization strategies involve using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). scholars.directoup.comresearchgate.net This process replaces the active hydrogen on the secondary amine with a perfluoroacyl group, reducing polarity and improving thermal stability. For example, a validated GC-MS method for benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in various biological matrices utilized derivatization with TFAA. scholars.direct This strategy is directly applicable to the analysis of this compound in complex mixtures.
Table 3: Key Mass Fragments for Benzylpiperazine (BZP) and Expected Fragments for the Target Compound This table is interactive. Click on the headers to sort.
| Compound | m/z Value | Fragment | Significance | Reference |
|---|---|---|---|---|
| Benzylpiperazine (BZP) | 176 | [M]⁺ | Molecular Ion | europa.eu |
| 134 | [M-C₂H₄N]⁺ | Loss of piperazine fragment | europa.eu | |
| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) | europa.eu | |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragment | europa.eu | |
| This compound | 190 | [M]⁺ | Expected Molecular Ion | - |
| 148 | [M-C₂H₄N]⁺ | Expected loss of piperazine fragment | - | |
| 91 | [C₇H₇]⁺ | Expected Tropylium ion (Base Peak) | - | |
| 70 | [C₄H₈N]⁺ | Expected methyl-piperazine ring fragment | - |
Liquid Chromatography-Mass Spectrometry (LC-MS/LC-MS/MS) for Isomer Discrimination
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the differentiation of isomeric compounds, including positional and structural isomers of substituted piperazines. d-nb.infonih.gov The separation capabilities of liquid chromatography, combined with the high sensitivity and specificity of mass spectrometric detection, allow for the confident identification of individual isomers that may otherwise be difficult to distinguish. d-nb.infonih.gov
The fragmentation patterns generated in the mass spectrometer are key to isomer discrimination. While isomers have the same molecular weight, their fragmentation behavior upon collision-induced dissociation (CID) can be distinct. d-nb.info These differences in fragment ions and their relative intensities provide a unique fingerprint for each isomer, enabling their unambiguous identification. d-nb.infoauburn.edu For instance, studies on isomeric methoxybenzylpiperazines have shown that while they share many common fragment ions, differences in the relative abundance of certain fragments can be used for their differentiation. auburn.edu
In some cases, derivatization of the analytes prior to LC-MS analysis can enhance the differences in their mass spectra, further aiding in their discrimination. d-nb.info The choice of derivatizing agent can influence the fragmentation pathways, leading to more pronounced differences between isomers. d-nb.info Furthermore, advanced techniques like synchronized survey scan (SSS) can acquire a product ion scan during a multiple reaction monitoring (MRM) analysis, providing additional spectral information to confidently distinguish between isomers and isobars in a single chromatographic run. nih.gov
Table 1: LC-MS/MS Parameters for Isomer Discrimination
| Parameter | Condition | Reference |
| Column | Hypersil GOLD C18 (100 × 2.1 mm, 3 µm) | nih.gov |
| Mobile Phase | A: water/acetonitrile/formic acid (90/10/0.1, v/v/v) B: methanol/acetonitrile/formic acid (90/10/0.1, v/v/v) | nih.gov |
| Flow Rate | 0.15 mL/min | nih.gov |
| Gradient | 0–2 min, 10% B; 2–7 min, 10–90% B; 7–10 min, 90% B; 10–12 min, 90–10% B; 12–14 min, 10% B | nih.gov |
| Ionization | Electrospray Ionization (ESI) | nih.gov |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | nih.gov |
Enantiomeric Purity and Chiral Resolution Assessment Methodologies
The determination of enantiomeric purity is of paramount importance for chiral compounds like this compound, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for resolving enantiomers and determining their relative proportions. rsc.orgacs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. rsc.orgnih.gov
The selection of the appropriate chiral column is crucial for successful enantiomeric separation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralcel AD-H), are widely used and have proven effective for resolving a broad range of chiral compounds, including piperazine derivatives. rsc.org The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol, is optimized to achieve the best resolution. rsc.org
In addition to chromatographic methods, enzymatic resolution can be employed to obtain enantiomerically pure compounds. google.com This biocatalytic approach often displays high enantio- and regioselectivity under mild conditions. google.com For example, the protease from Streptomyces griseus has been used for the enzymatic hydrolysis of an oxalamate ester of racemic 1-methyl-3-phenylpiperazine to produce the (S)-enantiomer with high enantiomeric excess (99.8% ee). google.com The enantiomeric excess (ee) of the product is then typically determined by chiral HPLC. rsc.org
Table 3: Chiral HPLC Resolution Parameters
| Parameter | Condition | Reference |
| Column | Daicel Chiralcel OD-H | rsc.org |
| Mobile Phase | n-hexane/i-PrOH = 90/10 | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detection Wavelength | 254 nm | rsc.org |
| Retention Times | tminor = 9.53 min, tmajor = 7.99 min | rsc.org |
Non Clinical Biological and Mechanistic Research on S 3 Benzyl 1 Methyl Piperazine and Analogues
Receptor and Enzyme Interaction Studies (In Vitro)
Neurotransmitter Receptor Ligand Investigations (e.g., Serotonin (B10506), Dopamine (B1211576), Noradrenaline Receptors)
Benzylpiperazine (BZP) and its analogues are known to interact with various neurotransmitter systems. researchgate.netresearchgate.netresearchgate.netresearchgate.net These synthetic compounds primarily act as stimulants by enhancing the neurotransmission of dopamine, serotonin, and noradrenaline. researchgate.netresearchgate.netresearchgate.net BZP, in particular, demonstrates a significant effect on dopamine release. researchgate.netresearchgate.netresearchgate.net While it possesses stimulant properties, its effects are often accompanied by adverse symptoms. researchgate.netresearchgate.net In contrast, other piperazine (B1678402) derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), act more directly as serotonin agonists. researchgate.netresearchgate.net
Animal studies have shown that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline. europa.eu It also acts as an antagonist at the alpha2-adrenoreceptor, which inhibits negative feedback and leads to an increased release of noradrenaline. wikipedia.org The multifaceted regulation of these key monoamine neurotransmitters has led to BZP being described as a "messy drug". researchgate.net
Derivatives of S-3-benzyl-piperazine have been investigated for their potential antidepressant properties due to their interaction with serotonin receptors.
Table 1: Investigated Neurotransmitter Receptor Interactions of Benzylpiperazine Analogues
| Compound/Analogue | Receptor System(s) | Observed Effect |
| Benzylpiperazine (BZP) | Dopamine, Serotonin, Noradrenaline | Stimulates release and inhibits reuptake; Dopamine release is most prominent. researchgate.netresearchgate.netresearchgate.neteuropa.eu |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Serotonin | Acts as a direct agonist. researchgate.netresearchgate.net |
| S-3-benzyl-piperazine derivatives | Serotonin | Potential interaction suggesting antidepressant properties. |
Enzyme Inhibition and Modulation Studies (e.g., Tyrosinase, Topoisomerase II, p38 MAP Kinase, Cytochrome P450 Isoenzymes, Monoamine Oxidase-B, Acetylcholinesterase)
Research has explored the inhibitory and modulatory effects of benzylpiperazine and its analogues on a variety of enzymes.
Tyrosinase, Topoisomerase II, and p38 MAP Kinase: While specific studies on (S)-3-Benzyl-1-methyl-piperazine's direct interaction with tyrosinase and topoisomerase II are not prominent in the provided results, research on related structures suggests potential activity. For instance, some piperazine derivatives have been investigated for their effects on signaling pathways involving enzymes like p38 MAP kinase. bioscientifica.com The p38 mitogen-activated protein kinase (p38MAPK) signaling pathway is involved in various cellular processes, and its inhibitors are being explored for therapeutic potential in several diseases. researchgate.net
Cytochrome P450 Isoenzymes: Benzylpiperazine (BZP) and its analogues exhibit significant inhibitory activity against several cytochrome P450 (CYP) isoenzymes. nih.govresearchgate.net The metabolism of BZP itself involves CYP2D6, CYP1A2, and CYP3A4. europa.eunih.govresearchgate.net Notably, BZP and another common piperazine derivative, TFMPP, inhibit each other's metabolism. nih.govresearchgate.net Various piperazine analogues, including fluorophenylpiperazine, methoxyphenylpiperazine, chlorophenylpiperazine, and methylbenzylpiperazine, have demonstrated inhibitory effects on CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. nih.gov These interactions are clinically relevant as they can lead to drug-drug interactions. researchgate.net
Monoamine Oxidase-B (MAO-B): Screening of compound libraries has identified 1-(3-(benzyloxy)benzyl)piperazine derivatives as selective inhibitors of human MAO-B. nih.gov One such piperazine derivative, compound 39, exhibited an IC50 value of 19.25 ± 4.89 µM for MAO-B inhibition. nih.gov These selective, reversible MAO-B inhibitors are of interest for their potential in treating neurodegenerative diseases. nih.govmdpi.com In another study, pyridazinobenzylpiperidine derivatives also showed potent and selective MAO-B inhibition. mdpi.com
Acetylcholinesterase (AChE): Several studies have focused on benzylpiperazine derivatives as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Novel phthalimide (B116566) derivatives of benzylpiperazine have shown potent anti-AChE activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For example, compounds 7aIII and 10a had IC50 values of 18.44 nM and 13.58 nM, respectively. nih.gov Similarly, carbazole-benzylpiperazine hybrids have been synthesized and evaluated, with compound 7e showing the highest inhibitory activity against eelAChE (IC50 = 5.7 µM). researchgate.net Other research has also identified benzylpiperazine derivatives as effective cholinesterase inhibitors, suggesting their potential for improving cognitive function. nih.govresearchgate.net
Table 2: Enzyme Inhibition Data for Benzylpiperazine Analogues
| Enzyme | Compound/Analogue | Inhibition Data (IC50/pIC50/Ki) |
| Cytochrome P450 | Benzylpiperazine (BZP) & Analogues | Significant inhibition of CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9. nih.gov |
| Monoamine Oxidase-B (MAO-B) | 1-(3-(benzyloxy)benzyl)piperazine (compound 39) | IC50 = 19.25 ± 4.89 µM. nih.gov |
| Pyridazinobenzylpiperidine (compound S5) | IC50 = 0.203 µM, Ki = 0.155 ± 0.050 µM. mdpi.com | |
| Acetylcholinesterase (AChE) | Phthalimide derivative (compound 7aIII) | IC50 = 18.44 nM. nih.gov |
| Phthalimide derivative (compound 10a) | IC50 = 13.58 nM. nih.gov | |
| Carbazole-benzylpiperazine hybrid (compound 7e) | IC50 = 5.7 µM. researchgate.net | |
| Butyrylcholinesterase (BuChE) | Carbamate derivative (compound 22) | pIC50 = 5.00. nih.gov |
Sigma Receptor (σ1R) Ligand Research
Benzylpiperazine derivatives have emerged as a significant class of ligands for sigma receptors (σR), particularly the σ1 subtype. nih.govacs.orgnih.govacs.org The σ1 receptor is a unique transmembrane protein involved in modulating various cellular functions and is a promising target for conditions like chronic pain. nih.govnih.gov
A series of benzylpiperazinyl derivatives were designed and synthesized, demonstrating high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.govacs.orgnih.govacs.org Notably, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15) displayed a very high σ1 receptor affinity with a Ki value of 1.6 nM and a significant selectivity ratio (Ki σ2/Ki σ1 = 886). nih.govnih.govacs.org This was a considerable improvement compared to the lead compound 8, which had a selectivity ratio of 432. nih.govnih.govacs.org
The binding affinity of these new derivatives was assessed using radioligand binding assays with [3H]-pentazocine for σ1 receptors and [3H]-DTG for σ2 receptors. nih.govacs.org Structure-activity relationship studies indicated that combining a 4-methoxybenzylpiperazinyl moiety with hydrophobic groups like cyclohexyl or phenyl, linked by a three-carbon unit, was optimal for achieving favorable σR binding profiles. nih.govacs.org
Table 3: Sigma-1 Receptor (σ1R) Binding Affinities of Benzylpiperazine Derivatives
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity Ratio (Ki σ2/Ki σ1) |
| Compound 15 | 1.6 | 1417 | 886 nih.govnih.govacs.org |
| Compound 8 (Lead) | Not specified | Not specified | 432 nih.govnih.govacs.org |
| Haloperidol (Reference) | Not specified | Not specified | Lower than test compounds nih.govacs.org |
Modulation of Cellular Pathways and Biological Processes (In Vitro/Cell-Based Assays)
Antiproliferative and Anticancer Activity Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest, DNA Damage)
The piperazine scaffold, including benzylpiperazine derivatives, is a recurring structural motif in compounds with antiproliferative and anticancer properties. mdpi.comresearchgate.net These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and DNA damage.
Apoptosis Induction: Several studies have demonstrated that benzylpiperazine derivatives can induce apoptosis in cancer cells. For example, a derivative of alepterolic acid coupled with (3,4-dichlorobenzyl)piperazine (compound 6p) was found to induce endogenous apoptosis in MCF-7 breast cancer cells. nih.gov This was evidenced by morphological changes and a significant increase in the levels of cleaved caspase-9, cleaved caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio. nih.gov Similarly, other piperazine derivatives have been shown to induce apoptosis in various cancer cell lines, often through caspase-dependent pathways. tandfonline.comnih.gov For instance, some derivatives can increase the activity of caspase-3 and caspase-8. tandfonline.com N-benzylpiperazine (BZP) itself has been shown to activate mitochondrial proapoptotic pathways, indicated by the activation of caspase-3 and caspase-9. nih.govsrce.hr
Cell Cycle Arrest: Benzylpiperazine analogues can also inhibit cancer cell proliferation by arresting the cell cycle at different phases. Ursolic acid derivatives with a piperazine moiety have been reported to induce G0/G1 phase arrest in several cancer cell lines, including HT-29, HepG2, and RL95-2. tandfonline.comnih.gov Other derivatives have been shown to cause cell cycle arrest at the G1/S phase or the G2/M phase. researchgate.nettandfonline.comnih.govnih.govmdpi.com For example, one derivative was found to block the cell cycle at the G2 phase in liver cancer cells. researchgate.net Another study showed that a piperazine derivative arrested the cell cycle at the G2/M phase in PC3 prostate cancer cells. nih.gov
DNA Damage: Some benzylpiperazine derivatives have been linked to DNA damage. nih.gov Exposure of human cancer cell models to certain benzylpiperazine derivatives led to an increase in DNA damage markers. Specifically, N-benzylpiperazine (BZP) was found to increase the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, in human cancer LN-18 cells. nih.gov This suggests that the induction of oxidative stress is a component of the cytotoxic mechanism of some of these compounds. nih.gov
Table 4: Anticancer Mechanisms of Benzylpiperazine Analogues
| Mechanism | Compound/Analogue | Cell Line(s) | Key Findings |
| Apoptosis Induction | (3,4-dichlorobenzyl)piperazinyl alepterolic acid (6p) | MCF-7 | Increased cleaved caspases-9 & -3, cleaved PARP, Bax/Bcl-2 ratio. nih.gov |
| N-benzylpiperazine (BZP) | LN-18 | Activation of mitochondrial proapoptotic pathway (caspases-3 & -9). nih.govsrce.hr | |
| Cell Cycle Arrest | Ursolic acid-piperazine derivative | HT-29, HepG2, RL95-2 | G0/G1 phase arrest. tandfonline.comnih.gov |
| Arylamide derivative (MY-1121) | SMMC-7721, HuH-7 | G2 phase arrest. researchgate.net | |
| Chromen-4-one derivative (8) | PC3 | G2/M phase arrest. nih.gov | |
| DNA Damage | N-benzylpiperazine (BZP) | LN-18 | Increased levels of 8-OHdG. nih.gov |
Anti-inflammatory Properties and Mechanisms
The anti-inflammatory potential of benzylpiperazine and its analogues has been investigated, with some studies indicating promising activity. The inhibition of monoacylglycerol lipase (B570770) (MAGL) is one explored mechanism. MAGL is an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol, generating arachidonic acid, a precursor to pro-inflammatory prostaglandins. unisi.ittulane.edu Therefore, MAGL inhibitors are considered potential anti-inflammatory agents. unisi.ittulane.edu Benzylpiperazine-based compounds have been optimized as reversible MAGL inhibitors. unisi.it
In vitro studies have also directly assessed the anti-inflammatory properties of related compounds. For instance, 4-benzylpiperidine (B145979) demonstrated dose-dependent inhibition of protein denaturation and proteinase activity, which are hallmarks of inflammation. innovareacademics.in This suggests that the benzylpiperidine/piperazine core can serve as a scaffold for designing new anti-inflammatory drugs. innovareacademics.in
Furthermore, the antagonist activity of some benzylpiperazine derivatives at the σ1 receptor may contribute to their anti-inflammatory effects, as σ1 receptor antagonists have been shown to ameliorate pain in inflammatory models. acs.org For example, compound 15, a potent σ1 receptor antagonist, produced significant dose-dependent antinociceptive effects in a mouse formalin assay of inflammatory pain. nih.govacs.orgnih.govacs.org
Exploration of Diverse Biological Targets and Activities (Non-Clinical)
The piperazine scaffold is a versatile structural motif that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. Analogues of this compound, featuring the core piperazine ring, have been the subject of non-clinical research to investigate their potential against various biological targets. These studies have unveiled activities spanning antimicrobial, antiviral, and antioxidant domains.
Antimicrobial (Antibacterial, Antifungal, Antimycobacterial) Activity
Piperazine derivatives have demonstrated notable antimicrobial properties, with research highlighting their effectiveness against a spectrum of bacterial and fungal pathogens. mdpi.comnih.govnih.gov The antimicrobial activity is often influenced by the nature of the substituents on the piperazine ring. mdpi.com
A variety of piperazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties exhibited significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com Some of these compounds showed higher activity than the standard drug gentamycin against E. coli. mdpi.com Another study on N-alkyl and N-aryl piperazine derivatives reported significant activity against bacterial strains, although they were less active against the tested fungi. nih.gov
The mechanism of antibacterial action for some piperazine derivatives has been suggested to involve the inhibition of crucial bacterial enzymes. For example, some N-substituted piperazinyl derivatives carrying a benzylthio-1,3,4-thiadiazole moiety were found to inhibit the formation of the 70S initiation complex, which is essential for bacterial protein biosynthesis. mdpi.com
The following table summarizes the antimicrobial activity of selected piperazine analogues from various studies.
| Compound Type | Target Organism | Activity (MIC/Inhibition Zone) | Reference |
| N,N′-disubstituted piperazines with 1,3,4-thiadiazole and 1,2,4-triazole | S. aureus | MIC: 16 µg/mL (for compounds 4, 6c, 6d) | mdpi.com |
| B. subtilis | MIC: 16 µg/mL (for compounds 6d, 7b) | mdpi.com | |
| E. coli | MIC: 8 µg/mL (for compound 6c) | mdpi.com | |
| E. coli | Higher inhibition zone than gentamycin for most compounds | mdpi.com | |
| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant activity | nih.gov |
| A. fumigatus, A. flavus, A. niger | Less active | nih.gov | |
| Amino acid conjugated diphenylmethylpiperazine derivatives | Gram-positive and Gram-negative bacteria | Good antibacterial activities | researchgate.net |
| Mannich bases with piperazine moiety | Staphylococci, Micrococcus spp., Bacillus spp. | Significant activity | nih.gov |
| Candida spp. | High fungistatic activity | nih.gov | |
| Piperazine derivatives of vindoline | Human cancer cell lines | GI50 values of 1.6 µM and 1.8 µM | mdpi.com |
It is important to note that while many piperazine derivatives show promise, their activity can be highly specific to the particular strain of microorganism. researchgate.net For instance, some synthesized piperazine derivatives showed significant antimicrobial and antifungal properties, while others had feeble to moderate activity. researchgate.netresearchgate.net
Antiviral Activity
The antiviral potential of piperazine analogues has also been a subject of investigation. Studies have explored their activity against a range of viruses, including those responsible for significant human diseases. mdpi.comnih.govnih.gov For example, certain piperazine-substituted pyranopyridine derivatives have been evaluated for their antiviral properties against both DNA and RNA viruses. mdpi.com
In one study, benzyl (B1604629) and 1-(4-fluorophenyl)-substituted long-chain arylpiperazine derivatives showed moderate activity against Coxsackie B2 virus (CVB-2). nih.gov The fluorophenyl derivative also demonstrated activity against Herpes Simplex Virus-1 (HSV-1). nih.gov Another study focused on camphene (B42988) derivatives incorporating a 4-methylpiperazine moiety, which exhibited good antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) virus with low cytotoxicity. nih.gov
The following table presents the antiviral activity of selected piperazine analogues.
| Compound Type | Virus | Activity (IC50/EC50) | Reference |
| Benzyl substituted long-chain arylpiperazine derivative (3f) | CVB-2 | Moderate activity | nih.gov |
| 1-(4-fluorophenyl)-substituted long-chain arylpiperazine derivative (3g) | CVB-2, HSV-1 | Moderate activity | nih.gov |
| Camphene derivative with 4-methylpiperazine (5a) | Influenza A/H1N1 | IC50: 24.2 to 64.8 µM | nih.gov |
| Trisubstituted piperazine derivatives (GC-78-HCl) | SARS-CoV-2 Mpro | IC50: 0.19 µM, EC50: 0.40 µM | acs.org |
These findings suggest that the piperazine scaffold can be a valuable template for the design of new antiviral agents.
Antioxidant Activity
Several studies have explored the antioxidant potential of piperazine derivatives. ptfarm.plnih.govrjeid.comjapsonline.comnih.gov These compounds have been shown to exhibit free radical scavenging activities and can influence the activity of antioxidant enzymes.
For example, a study on 1-(phenoxyethyl)-piperazine derivatives demonstrated that these compounds could increase the total antioxidant capacity (TAC) of plasma. ptfarm.pl Specifically, derivatives with a 4-(methyl)- or 1-[2,6-(dimethyl)-phenoxyethyl]-moiety were found to be significantly stronger antioxidants at higher concentrations compared to reference compounds. ptfarm.pl Some of these derivatives also influenced the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). ptfarm.pl
Another study on novel flavone (B191248) analogues bearing a piperazine moiety reported a wide spectrum of antiradical and antioxidant activities, with the best activities found for piperazinyl analogues with a methoxy (B1213986) group on the phenyl piperazine ring. nih.gov Similarly, some novel piperamide (B1618075) derivatives bearing piperidine (B6355638) and piperazine analogues were evaluated for their antioxidant activity using DPPH and superoxide radical scavenging methods, with some compounds showing significant effects. nih.gov
The table below summarizes the antioxidant activity of some piperazine analogues.
| Compound Type | Antioxidant Activity Metric | Result | Reference |
| 1-(phenoxyethyl)-piperazine derivatives | Total Antioxidant Capacity (TAC) | Increased TAC at every concentration | ptfarm.pl |
| Superoxide Dismutase (SOD) activity | Increased activity with two methyl groups | ptfarm.pl | |
| Catalase (CAT) activity | Decreased activity | ptfarm.pl | |
| Flavone analogues with piperazine moiety | Total Antioxidant Status (TAS) | 209.6 ± 6.1 to 391.1 ± 8.2 µM TE/g | nih.gov |
| Total Antioxidant Capacity (TAC) | 10.8 ± 0.5 to 49.5 ± 0.5 µM TE/g | nih.gov | |
| Novel piperazine derivative (PD-2) | IC50 value | 2.396 µg/mL | rjeid.com |
| Piperazine derivatives with triazole unit (ITZ-1 and ITZ-2) | IC50 values | 0.070 and 0.224 μg/ml | japsonline.com |
These non-clinical findings suggest that piperazine-containing compounds could be of interest for conditions associated with oxidative stress.
In Silico Pharmacokinetic Research and Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (Non-Clinical)
In silico methods are increasingly used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. isca.meljmu.ac.uk These computational models help in identifying candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. isca.me Several studies have applied these predictive models to piperazine derivatives to assess their drug-likeness and potential pharmacokinetic behavior. mdpi.commdpi.comnih.gov
For instance, in silico ADME predictions for a series of thiazolylhydrazine-piperazine derivatives were performed to evaluate their pharmacokinetic properties. mdpi.com Similarly, the ADME properties of 4′-(piperazin-1-yl)benzanilides were determined in silico, with calculations of log p and log D7.4 values. mdpi.com These studies often use tools like SwissADME and pkCSM to predict a range of parameters. isca.me
A key aspect of ADME prediction is the assessment of a compound's ability to cross biological barriers, such as the blood-brain barrier (BBB). The BOILED-Egg model is one such predictive tool that estimates brain and intestinal permeability based on lipophilicity and polarity. isca.me For a series of 3-benzimidazol-1-yl-1-(4-phenylpiperazine -1-yl) propan-1-one derivatives, most compounds were predicted to be capable of crossing the BBB. isca.me
The interaction with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, is another critical ADME parameter. In silico models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms. For example, some 3-benzimidazol-1-yl-1-(4-phenylpiperazine -1-yl) propan-1-one derivatives were predicted to be substrates for the P-glycoprotein (P-gp) protein and to have good oral bioavailability. isca.me
The following table presents a summary of in silico predicted ADME properties for some piperazine analogues.
| Compound Class | Predicted ADME Property | Tool/Method | Finding | Reference |
| 3-benzimidazol-1-yl-1-(4-phenylpiperazine-1-yl) propan-1-one derivatives | Blood-Brain Barrier (BBB) Penetration | BOILED-Egg model | Most compounds predicted to cross BBB | isca.me |
| Oral Bioavailability | In silico prediction | Predicted to have good oral bioavailability | isca.me | |
| P-glycoprotein (P-gp) Substrate | In silico prediction | Predicted to be substrates for P-gp | isca.me | |
| 4′-(Piperazin-1-yl)benzanilides | log p | In silico calculation | 3.26 to 6.10 | mdpi.com |
| log D7.4 | In silico calculation | 1.96 to 6.10 | mdpi.com | |
| Thiazolylhydrazine-piperazine derivatives | ADME parameters | In silico method | Predictions performed for all compounds | mdpi.com |
These in silico studies provide valuable early insights into the potential pharmacokinetic profiles of piperazine derivatives, guiding the selection and optimization of candidates for further development.
Derivatization Strategies and Scaffold Design in Medicinal Chemistry Research for S 3 Benzyl 1 Methyl Piperazine Scaffolds
Utility of Piperazine (B1678402) as a Privileged Structure in Drug Discovery
The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. It is widely regarded as a "privileged structure" in drug discovery, a term used to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for drug design. nih.govresearchgate.netresearchgate.net The prevalence of the piperazine ring in a multitude of approved drugs across various therapeutic areas—including antipsychotics, antihistamines, antibiotics, and anticancer agents—is a testament to its utility. researchgate.netnih.gov
The success of the piperazine scaffold can be attributed to several key characteristics:
Physicochemical Properties : The two nitrogen atoms, typically with different basicity, can be modulated by substitution. documentsdelivered.com This allows for fine-tuning of physicochemical properties such as solubility and pKa, which are critical for optimizing a drug candidate's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). nih.govdocumentsdelivered.com The inherent basicity and water solubility of the piperazine heterocycle make it a valuable component for improving the bioavailability of drug-like molecules. documentsdelivered.comresearchgate.net
Chemical Reactivity : The secondary amine nature of the piperazine nitrogens provides convenient handles for chemical modification. documentsdelivered.comchemrxiv.org This reactivity facilitates the straightforward introduction of various substituents and the linking of different pharmacophores, enabling the creation of diverse chemical libraries for screening. documentsdelivered.com
Conformational Properties : The piperazine ring typically adopts a chair conformation, providing a three-dimensional structure with defined exit vectors for its substituents. chemrxiv.org This allows for the precise spatial orientation of pharmacophoric elements to interact with biological targets. chemrxiv.org While conformationally flexible, this flexibility can be constrained by incorporating the ring into more complex, rigid polycyclic structures to enhance binding affinity and selectivity. documentsdelivered.com
The piperazine core's ability to improve pharmacokinetic features and serve as a versatile scaffold for arranging functional groups makes it an invaluable tool in the rational design of new therapeutic agents. researchgate.netdocumentsdelivered.com
Rational Design and Synthesis of Novel (S)-3-Benzyl-1-methyl-piperazine Derivatives
The rational design of derivatives based on the this compound scaffold leverages the core principles of medicinal chemistry, aiming to enhance potency, selectivity, and metabolic stability. The design process often involves modifying three key positions: the N-1 nitrogen, the N-4 nitrogen, and the benzyl (B1604629) group. The introduction of the chiral center at the C-3 position adds a layer of stereochemical complexity that can be crucial for specific interactions with biological targets.
The synthesis of such chiral piperazines often begins with optically pure amino acids. nih.govnih.gov For instance, a common strategy for creating 3-substituted piperazines involves starting from amino acids, which are converted into key 1,2-diamine intermediates that then undergo annulation to form the desired piperazine ring. nih.govnih.gov A highly relevant synthetic approach has been demonstrated for the closely related (S)-3-benzylpiperazin-2-one skeleton. nih.govchemrxiv.orgacs.org This synthesis starts with an amino acid like L-phenylalanine, which undergoes reductive amination followed by coupling and cyclization steps to yield the chiral piperazinone core. nih.govchemrxiv.orgacs.org This core can then be further modified, for example, by N-alkylation to introduce the methyl group at the N-1 position.
Derivatization studies on related benzylpiperazine scaffolds provide insight into potential modifications. For example, a series of 6-(2-(4-benzylpiperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one derivatives were synthesized to explore structure-activity relationships (SARs). nih.gov In this study, various substituents were introduced onto the benzyl ring to probe their effect on biological activity.
Table 1: Examples of Synthesized Benzylpiperazine Derivatives and Characterization Data nih.gov
Note: The following data pertains to 4-benzylpiperazine derivatives, illustrating common synthetic and characterization practices applicable to the this compound scaffold.
| Compound ID | Structure | Yield (%) | Molecular Formula | HRMS [M+H]⁺ (Calculated/Found) |
| 6a | 6-(2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one | 53 | C₂₂H₂₅N₃O₃ | 380.1969 / 380.1973 |
| 6c | 6-(2-(4-(4-Chlorobenzyl)piperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one | 49 | C₂₂H₂₄ClN₃O₃ | 414.1579 / 414.1584 |
| 6d | 6-(2-Oxo-2-(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)ethoxy)-3,4-dihydroquinolin-2(1H)-one | 62 | C₂₃H₂₄F₃N₃O₃ | 448.1842 / 448.1848 |
Biological evaluation is a critical component of the design cycle. In a study on N¹-(4-benzyl-1-piperazinylaceto)-N⁴-substituted thiosemicarbazides, synthesized compounds were evaluated for antimicrobial and anticancer activities. actapharmsci.com Such studies help to establish an SAR, guiding further optimization of the lead scaffold.
Table 2: Biological Activity of Synthesized 4-Benzylpiperazine Derivatives actapharmsci.com
Note: The following data illustrates the type of biological screening performed on benzylpiperazine derivatives.
| Compound ID | Structure | Antifungal MIC (µg/ml) vs. C. albicans | Cytotoxicity ED₅₀ (µg/ml) vs. A-549 (Human Lung Cancer) |
| 3e | N¹-(4-benzyl-1-piperazinylaceto)-N⁴-benzoylthiosemicarbazide | 125 | 3.55 |
| 4e | 3-Mercapto-4-phenyl-5-(4-benzyl-1-piperazinylmethyl)-1,2,4-triazole | >250 | 11.2 |
| 5e | 2-(4-Benzyl-1-piperazinylmethyl)-5-phenylamino-1,3,4-oxadiazole | 125 | >20 |
| Miconazole Nitrate | Reference Drug | 0.49 | N/A |
These examples demonstrate a rational approach where synthetic chemistry is used to create a library of analogs around a core scaffold, followed by biological testing to identify key structural features responsible for the desired activity.
Bioisosteric Replacements and Scaffold Modifications
Bioisosterism is a strategy in medicinal chemistry used to design analogs by replacing one atom or functional group with another that has similar physical or chemical properties, with the goal of creating a new molecule that has similar or improved biological properties. cambridgemedchemconsulting.com This approach is frequently used to enhance potency, alter selectivity, improve pharmacokinetics, or reduce toxicity. For the this compound scaffold, bioisosteric replacements can be considered for the aromatic ring, the piperazine core, and its substituents.
A direct example of this strategy was shown in the development of antitubercular agents, where the bioisosteric replacement of a furan (B31954) ring in a lead series with a phenyl ring led to a novel class of active benzylpiperazine ureas. researchgate.netdocumentsdelivered.com This modification resulted in a lead compound with good metabolic stability and specificity against M. tuberculosis. researchgate.net
Common bioisosteric replacements that could be applied to the this compound scaffold include:
Aromatic Ring Replacement : The phenyl group of the benzyl substituent could be replaced by other aromatic or heteroaromatic rings such as pyridyl, thiophene, or a fluorinated phenyl ring to modulate electronic properties and potential metabolic pathways. cambridgemedchemconsulting.com
Piperazine Ring Analogs : The piperazine ring itself can be replaced with other cyclic diamines or constrained mimetics. Examples include homopiperazine, or more rigid structures like diazabicyclo[3.2.1]octane, to alter the conformational properties and basicity of the molecule.
Functional Group Mimetics : Classical and non-classical bioisosteres can be used for smaller groups. For instance, a methyl group could be replaced by NH₂, OH, or F. cambridgemedchemconsulting.com
Table 3: Common Bioisosteric Replacements Relevant to the this compound Scaffold cambridgemedchemconsulting.com
This table provides general examples of bioisosteric pairs.
| Original Group | Potential Bioisosteres |
| -CH₃ (Methyl) | -NH₂, -OH, -F, -Cl |
| Phenyl | Pyridyl, Thienyl, Thiazolyl, 4-Fluorophenyl |
| -CH₂- (Methylene) | -NH-, -O-, -S- |
| -O- (Ether) | -S-, -CH₂-, -NH-, -CF₂- |
| t-Butyl | i-Propyl, CF₃ |
Scaffold hopping is a related concept that involves replacing the core molecular structure (the scaffold) with a chemically different one while retaining similar biological activity. This is often accomplished by ensuring the new scaffold can present the key pharmacophoric groups in the same spatial orientation as the original molecule. Both bioisosterism and scaffold hopping are powerful tools for optimizing lead compounds derived from the this compound core.
Peptidomimetic Applications and Amino Acid Conjugates
Peptidomimetics are compounds that are structurally designed to mimic the three-dimensional structure and biological activity of a peptide. This strategy is often employed to overcome the inherent weaknesses of peptides as drugs, such as poor metabolic stability and low oral bioavailability. The (S)-3-benzylpiperazine scaffold, particularly in its piperazin-2-one (B30754) form, is well-suited for such applications as it can serve as a constrained dipeptide isostere. nih.govchemrxiv.orgacs.org The rigid ring structure helps to lock the geometry of the side chains (like the benzyl group) into a specific orientation, mimicking the secondary structure of a peptide, such as a β-turn. chemrxiv.org
Another powerful strategy is the conjugation of amino acids or peptides to a bioactive scaffold. This approach can enhance biological activity, improve cell permeability, and increase target selectivity. nih.govmdpi.com The conjugation of various amino acids to a benzylpiperazine core has been explored to develop potential antimicrobial agents. nih.govresearchgate.netmdpi.com In one study, a series of Boc-protected amino acids were coupled with benzylpiperazine. mdpi.com The resulting conjugates were found to have significantly enhanced antimicrobial activity compared to benzylpiperazine or the amino acids alone. mdpi.com
Table 4: Antimicrobial Activity of Amino Acid-Benzylpiperazine Conjugates mdpi.com
This table summarizes the enhanced activity observed upon conjugation, as reported by Shivakumara K et al.
| Conjugate | Amino Acid Coupled to Benzylpiperazine | Antibacterial Activity (Inhibitory Zone in mm) |
| Trp-conjugate | Tryptophan (Trp) | 9 - 12 |
| Phe-conjugate | Phenylalanine (Phe) | 9 - 12 |
| Benzylpiperazine | (Control) | Least Active |
| Amino Acids | (Control) | Least Active |
| Standard Drug | (Reference) | ~ 12 |
The rationale behind this enhanced activity is that the amino acid moiety can facilitate transport into microbial cells, after which the active benzylpiperazine component can exert its effect. nih.gov The choice of amino acid is critical, as different residues can alter the physicochemical properties and biological profile of the conjugate. For example, conjugates containing tryptophan and phenylalanine showed the most promising antibacterial activity in the series. mdpi.com These findings highlight the potential of using the this compound scaffold as a foundation for building novel peptidomimetics and amino acid conjugates with tailored therapeutic properties.
Future Research Directions and Emerging Research Gaps in S 3 Benzyl 1 Methyl Piperazine Studies
Development of More Efficient and Sustainable Stereoselective Synthetic Routes
Key areas for development include:
Catalytic Asymmetric Synthesis: While methods like iridium-catalyzed asymmetric hydrogenation of pyrazines have shown high enantioselectivity (up to 96% ee) for producing chiral piperazines, there is a continuous need for catalysts that are more robust, cheaper, and operate under milder, more environmentally friendly conditions. researchgate.netacs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers a route to chiral piperazin-2-ones, which can be converted to chiral piperazines without loss of optical purity. rsc.org
C-H Functionalization: Direct functionalization of the piperazine (B1678402) ring's C-H bonds is a highly atom-economical approach. mdpi.com Recent advances in photoredox catalysis offer greener methods for C-H arylation, vinylation, and alkylation, avoiding the use of toxic reagents like tin-based compounds. mdpi.com Further exploration of these techniques could lead to more direct and sustainable routes to substituted piperazines.
Flow Chemistry: Transitioning existing batch synthesis methods to continuous flow processes can offer significant advantages in terms of safety, scalability, and efficiency. mdpi.com Research into flow-based syntheses of chiral piperazines is an emerging area with considerable potential.
Modular Approaches: Designing synthetic routes that allow for the easy and flexible introduction of various substituents is crucial for building libraries of derivatives for structure-activity relationship (SAR) studies. A modular, {[2+3]+1} annulation strategy using gold catalysis has been proposed for piperidin-4-ols, and similar innovative and flexible approaches are needed for the piperazine core. nih.gov
| Synthetic Strategy | Key Advantages | Emerging Research Focus | References |
| Catalytic Asymmetric Hydrogenation | High enantioselectivity, potential for scalability. | Development of cheaper, more robust catalysts; use of greener solvents and milder conditions. | acs.org, researchgate.net, rsc.org |
| Photoredox C-H Functionalization | High atom economy, avoids toxic reagents, sustainable. | Expanding substrate scope, improving reaction efficiency, application in complex molecule synthesis. | mdpi.com |
| Continuous Flow Synthesis | Improved safety, scalability, and process control. | Adapting multi-step batch syntheses to integrated flow systems for chiral piperazines. | mdpi.com |
| Modular Annulation Strategies | High flexibility for creating diverse derivatives. | Developing novel, modular cyclization methods for the piperazine scaffold. | nih.gov |
Advanced Computational Modeling for Precise Activity and Selectivity Prediction
Computational methods are indispensable in modern drug discovery for predicting how a molecule will behave and for guiding the design of more potent and selective compounds. nih.gov For (S)-3-Benzyl-1-methyl-piperazine derivatives, advanced computational modeling is a critical future research direction.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. nih.gov Future work should focus on developing more sophisticated QSAR models for piperazine derivatives, incorporating a wider range of molecular descriptors to more accurately predict activity against specific targets, such as mTORC1 inhibitors. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between a ligand and its target protein over time. nih.gov These simulations are crucial for understanding the binding modes of piperazine derivatives to targets like the sigma-1 receptor (S1R) and for identifying the key amino acid residues involved in the interaction. nih.gov
Machine Learning (ML) and AI: The integration of machine learning can significantly enhance predictive power. nih.gov ML models trained on large datasets of chemical and biological data can predict physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and even potential biological targets. nih.govrsc.org Developing ML models specifically for piperazine scaffolds could accelerate the identification of promising drug candidates. rsc.org
| Computational Technique | Application in Piperazine Research | Future Direction | References |
| QSAR | Predicting inhibitory activity of piperazine derivatives against enzymes like mTORC1. | Building more robust models with larger datasets and advanced molecular descriptors. | mdpi.com |
| Molecular Docking | Investigating binding modes and affinities to targets like AChE, BACE-1, and sigma receptors. | Improving scoring functions; docking against multiple receptor conformations. | jneonatalsurg.com, nih.gov |
| MD Simulations | Elucidating the stability of ligand-receptor complexes and identifying key interactions. | Longer-timescale simulations to capture more complex biological events; enhanced sampling techniques. | nih.gov |
| Machine Learning (AI) | Predicting ADMET properties, identifying new targets, and optimizing lead compounds. | Training models on piperazine-specific datasets; integrating generative models for de novo design. | nih.gov, rsc.org |
Discovery of Novel Biological Targets and Mechanistic Pathways
While piperazine derivatives are known to interact with a range of receptors and enzymes, there is vast potential for discovering novel biological targets and elucidating new mechanistic pathways. researchgate.netnih.gov The versatility of the piperazine scaffold suggests it can be adapted to interact with a wide variety of biological macromolecules. researchgate.net
Future research should focus on:
Target Deconvolution: For derivatives of this compound that show interesting phenotypic effects, identifying the specific molecular target(s) is crucial. This can involve techniques like chemical proteomics and affinity-based pulldown assays.
Exploring Understudied Target Classes: While much research has focused on CNS receptors and kinases, exploring other target classes such as epigenetic modulators (e.g., HDACs) or ion channels could yield novel therapeutic applications. nih.gov
Pathway Analysis: Once a target is identified, understanding the downstream signaling pathways affected by the compound is essential. This provides a deeper understanding of the mechanism of action and can help predict both efficacy and potential side effects. For instance, some piperazine derivatives have been found to be involved in the 5-HT1AR/BDNF/PKA pathway, highlighting the need for further pathway exploration. tandfonline.com
Exploration of Multitargeting Approaches with this compound Derivatives
Complex, multifactorial diseases like Alzheimer's disease (AD) and cancer often require therapeutic strategies that can modulate multiple biological targets simultaneously. jneonatalsurg.combohrium.com The piperazine scaffold is an excellent framework for designing multi-target-directed ligands (MTDLs) due to its ability to be readily functionalized at its two nitrogen atoms, allowing for the incorporation of different pharmacophores. researchgate.netbohrium.com
Emerging research gaps in this area include:
Rational Design of MTDLs: The development of MTDLs for diseases like AD is a promising strategy. Recent studies have focused on designing benzylpiperazine derivatives that can dually inhibit both acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation. jneonatalsurg.com Future work should expand on this to include other relevant targets like BACE-1 or tau protein. bohrium.comresearchgate.net
Balanced Potency: A key challenge in MTDL design is achieving balanced activity against all intended targets. Research is needed to fine-tune the structure of piperazine hybrids to optimize their potency and selectivity profile for multiple targets, such as the dual MAO-B/AChE inhibitors being developed for neurodegenerative diseases. mdpi.com
Cancer Resistance: Piperazine derivatives have been investigated for their ability to reverse multidrug resistance (MDR) in cancer, for example, by inhibiting efflux pumps like P-glycoprotein (Pgp). bohrium.com Exploring the design of compounds that combine Pgp inhibition with direct cytotoxic activity is a significant area for future research.
Integration of High-Throughput Screening and Artificial Intelligence in Compound Discovery
To accelerate the discovery of new drugs based on the this compound scaffold, the integration of high-throughput screening (HTS) and artificial intelligence (AI) is essential. nih.govnih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. nih.gov Screening libraries of diverse piperazine derivatives can quickly identify hit compounds for further optimization. The development of robust assays suitable for HTS is a prerequisite for this approach. nih.gov
AI-Driven Drug Design: AI and machine learning can analyze HTS data to identify structure-activity relationships that may not be obvious to human researchers. nih.gov Furthermore, generative AI models can be used for de novo drug design, proposing entirely new molecular structures based on the desired activity and physicochemical properties. This can help overcome the limitations of existing chemical libraries and explore novel chemical space around the piperazine core.
Predictive Toxicology: AI models can also be trained to predict the potential toxicity of new compounds early in the discovery process, helping to prioritize candidates with a higher likelihood of success and reducing late-stage failures.
By focusing on these emerging research directions—from fundamental synthetic chemistry to advanced computational and screening technologies—the scientific community can continue to build upon the potential of this compound and its derivatives, paving the way for the development of novel and effective therapeutics for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-3-Benzyl-1-methyl-piperazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via iridium-catalyzed asymmetric amination of allylic acetates with benzyl piperazine derivatives. Key conditions include DMF as a solvent at 50°C, optimized molar ratios of reagents, and inert atmospheres . Yield optimization involves adjusting reaction time, catalyst loading, and purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients). For example, yields range from 57% to 91% depending on substrate steric effects and purification efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
- HRMS for molecular weight validation and FTIR for functional group analysis (e.g., C=O stretches in carboxylate derivatives) .
- SFC (Supercritical Fluid Chromatography) to determine enantiomeric excess (e.g., ee = 93–94% in iridium-catalyzed reactions) .
Q. How do solvent choice and reaction time influence the synthesis of piperazine derivatives?
- Methodological Answer : Polar aprotic solvents like DMF enhance nucleophilicity of piperazine intermediates, while longer reaction times (e.g., 12–24 hours) improve conversion rates. For example, reducing reaction time below 12 hours in allylic amination decreases yields by ~30% due to incomplete substrate activation .
Advanced Research Questions
Q. What strategies ensure enantioselective synthesis of this compound, and how is stereochemical purity validated?
- Methodological Answer : Chiral iridium catalysts (e.g., [Ir(cod)Cl]₂ with phosphoramidite ligands) induce enantioselectivity by stabilizing transition states during allylic substitution . Stereochemical validation combines SFC with chiral stationary phases and optical rotation measurements ([α]D values, e.g., +19.4° in methanol) .
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with receptor binding. Molecular docking (e.g., CCR5 or muscarinic receptors) identifies key interactions, such as hydrogen bonding with trifluoromethyl groups or steric clashes with methyl substituents .
Q. What factors explain contradictory yield data in enantioselective piperazine syntheses?
- Methodological Answer : Yield discrepancies arise from:
- Substrate electronic effects : Electron-withdrawing groups (e.g., nitro) reduce nucleophilicity, lowering yields .
- Catalyst deactivation : Moisture-sensitive iridium catalysts degrade in non-anhydrous conditions, requiring rigorous inert atmospheres .
- Purification losses : Polar byproducts in flash chromatography reduce isolated yields despite high conversion .
Q. How can scale-up challenges be addressed for preclinical evaluation of this compound?
- Methodological Answer : Transitioning from milligram to gram-scale synthesis requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
